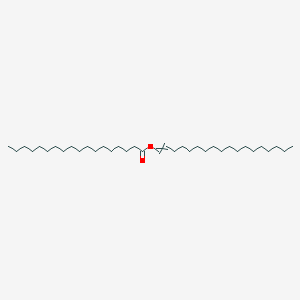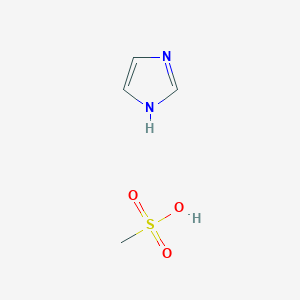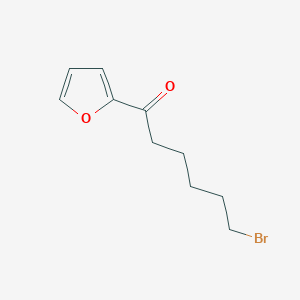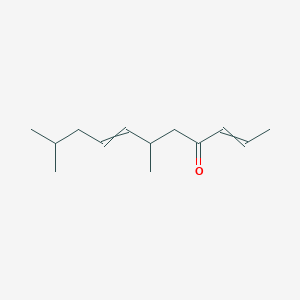
Octadec-1-EN-1-YL octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadec-1-EN-1-YL octadecanoate: is an organic compound that belongs to the class of esters. It is formed by the esterification of octadec-1-en-1-ol with octadecanoic acid. This compound is known for its long hydrocarbon chains, which contribute to its hydrophobic nature and its applications in various industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Octadec-1-EN-1-YL octadecanoate typically involves the esterification reaction between octadec-1-en-1-ol and octadecanoic acid. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the reaction to completion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and improved efficiency. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining a steady state and high yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Octadec-1-EN-1-YL octadecanoate can undergo oxidation reactions, especially at the double bond present in the octadec-1-en-1-yl group. Common oxidizing agents include potassium permanganate and ozone.
Reduction: The ester group in this compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester group can also undergo nucleophilic substitution reactions, where the ester is converted to other functional groups such as amides or carboxylic acids.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of diols or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of amides or carboxylic acids.
Wissenschaftliche Forschungsanwendungen
Chemistry: Octadec-1-EN-1-YL octadecanoate is used as a surfactant and emulsifying agent in various chemical formulations. Its hydrophobic nature makes it suitable for use in non-polar solvents and in the stabilization of emulsions.
Biology: In biological research, this compound is used in the study of lipid metabolism and membrane biology. Its long hydrocarbon chains mimic the properties of natural lipids, making it a useful model compound.
Medicine: This compound is explored for its potential use in drug delivery systems. Its hydrophobic nature allows it to encapsulate hydrophobic drugs, improving their solubility and bioavailability.
Industry: this compound is used in the production of cosmetics and personal care products. Its emollient properties make it a valuable ingredient in lotions, creams, and other skincare products.
Wirkmechanismus
The mechanism of action of Octadec-1-EN-1-YL octadecanoate is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. In drug delivery, it can encapsulate hydrophobic drugs, protecting them from degradation and enhancing their absorption.
Vergleich Mit ähnlichen Verbindungen
- Octadec-1-EN-1-YL octadecanoate
- Octadec-1-EN-1-YL hexadecanoate
- Octadec-1-EN-1-YL dodecanoate
Comparison: this compound is unique due to its long hydrocarbon chains, which provide superior hydrophobic properties compared to shorter-chain esters. This makes it more effective in applications requiring strong hydrophobic interactions, such as in emulsification and drug delivery.
Eigenschaften
CAS-Nummer |
77096-38-9 |
|---|---|
Molekularformel |
C36H70O2 |
Molekulargewicht |
534.9 g/mol |
IUPAC-Name |
octadec-1-enyl octadecanoate |
InChI |
InChI=1S/C36H70O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38-36(37)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33,35H,3-32,34H2,1-2H3 |
InChI-Schlüssel |
VZHBNVWZCRLMAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC=CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Oxirane, 2,3-bis[(phenylmethoxy)methyl]-, (2S,3S)-](/img/structure/B14430024.png)
![5-Methyl-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14430025.png)
![1,4,7,10-Tetraazabicyclo[8.2.2]tetradecane](/img/structure/B14430027.png)
![2-{[(3-Iodophenyl)methyl]sulfanyl}-1-methylpyridin-1-ium chloride](/img/structure/B14430036.png)






![2,2-Dimethyl-5-[(4-methylphenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14430082.png)
